molecular formula C11H8ClN3O2S B2941582 (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-2-(hydroxyimino)acetamide CAS No. 342778-83-0

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-2-(hydroxyimino)acetamide

Cat. No. B2941582
CAS RN: 342778-83-0
M. Wt: 281.71
InChI Key: FHUTWBZFWGFWSU-OQLLNIDSSA-N
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Description

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-2-(hydroxyimino)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-(4-chlorobenzothiazol-2-yl)-2-hydroxyiminoacetamide or CBTA.

Mechanism Of Action

The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-2-(hydroxyimino)acetamide is not fully understood. However, studies have suggested that CBTA works by inhibiting the activity of enzymes involved in bacterial cell wall synthesis and DNA replication. Additionally, CBTA has been shown to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-2-(hydroxyimino)acetamide exhibits low toxicity and has minimal side effects. However, further studies are needed to fully understand the biochemical and physiological effects of CBTA.

Advantages And Limitations For Lab Experiments

One of the major advantages of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-2-(hydroxyimino)acetamide is its broad-spectrum antibacterial activity. Additionally, CBTA has been shown to have anticancer and anti-inflammatory properties. However, one of the limitations of CBTA is its low solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the research on (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-2-(hydroxyimino)acetamide. One area of research is the development of new synthetic methods to improve the yield and purity of CBTA. Additionally, further studies are needed to fully understand the mechanism of action of CBTA and its potential applications in various fields of science.
Conclusion:
In conclusion, (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-2-(hydroxyimino)acetamide is a chemical compound that has shown significant potential in various fields of science. Its broad-spectrum antibacterial activity, anticancer and anti-inflammatory properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and its potential applications.

Synthesis Methods

The synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-2-(hydroxyimino)acetamide involves the reaction between 4-chlorobenzothiazol-2-amine and hydroxylamine-O-sulfonic acid followed by the addition of acetic anhydride. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is obtained in good yield.

Scientific Research Applications

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-2-(hydroxyimino)acetamide has been extensively studied for its potential applications in various fields of science. One of the major areas of research is its role as an antimicrobial agent. Studies have shown that CBTA exhibits significant antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
Another area of research is the potential use of CBTA as an anticancer agent. Studies have shown that CBTA can induce apoptosis in cancer cells and inhibit tumor growth. Additionally, CBTA has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O2S/c12-7-3-1-6(2-4-7)8-5-18-11(14-8)9(15-17)10(13)16/h1-5,17H,(H2,13,16)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHUTWBZFWGFWSU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=NO)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=N/O)/C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-2-(hydroxyimino)acetamide

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